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Compound of Interest

Compound Name: Boc-N-Me-Orn(Fmoc)-OH

Cat. No.: B1383527

In the landscape of modern peptide chemistry and drug development, the demand for
sophisticated molecular tools that offer precision and control is paramount. Na-Boc-Na-methyl-
N&-Fmoc-L-ornithine, hereafter referred to as Boc-N-Me-Orn(Fmoc)-OH, represents such a
tool. It is a non-proteinogenic amino acid derivative meticulously designed for the synthesis of
complex and modified peptides. Its structure is distinguished by three critical features: an L-
ornithine backbone, strategic Na-methylation, and an inverted orthogonal protection scheme
with a tert-butyloxycarbonyl (Boc) group on the a-amino position and a 9-
fluorenylmethoxycarbonyl (Fmoc) group on the side-chain d-amino position.

This guide provides an in-depth analysis of the molecular architecture of Boc-N-Me-
Orn(Fmoc)-OH, exploring the rationale behind its design and the functional implications of
each component. We will dissect the interplay of its protecting groups, the conformational
impact of N-methylation, and its strategic application in Solid-Phase Peptide Synthesis (SPPS)
for creating novel peptide therapeutics and research probes.

Molecular Structure and Physicochemical
Properties

The foundational structure of Boc-N-Me-Orn(Fmoc)-OH is derived from L-ornithine, an amino
acid featuring a three-carbon side chain terminating in an amino group. The specific
modifications to this backbone confer its unique utility.

Structural Breakdown
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The systematic name, N2-Boc-N5-Fmoc-N2-methyl-L-ornithine, precisely describes its

architecture:

L-Ornithine Core: The chiral center at the a-carbon is in the L-configuration, which is typical
for amino acids used in biological systems.

e Na-Boc and Na-Methyl Groups: The a-amino group, the site of peptide bond formation, is
protected by an acid-labile Boc group. Crucially, this nitrogen is also methylated (N-Me). This
N-methylation is a key modification that imparts specific properties to the final peptide, such
as resistance to enzymatic degradation and conformational rigidity.

e No&-Fmoc Group: The terminal amino group on the side chain (the d-amino group) is
protected by a base-labile Fmoc group.

o Carboxylic Acid: The C-terminus is a free carboxylic acid (-OH), ready for activation and
coupling to the N-terminus of a growing peptide chain, typically immobilized on a solid
support.
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Figure 1: Key Functional Groups of Boc-N-Me-Orn(Fmoc)-OH.
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Physicochemical Data

The key properties of Boc-N-Me-Orn(Fmoc)-OH are summarized in the table below, providing
essential information for experimental design and characterization.

Property Value Source(s)
CAS Number 233688-96-5

Molecular Formula C26H32N206

Molecular Weight 468.5 g/mol

(2S)-2-[(tert-butoxycarbonyl)
(methyl)amino]-5-(9H-fluoren-

IUPAC Name - [1]
ylmethoxycarbonylamino)penta
noic acid

N2-Boc-N5-Fmoc-N2-methyl-

Synonym
ynony L-ornithine

Appearance White to off-white powder [2]

The Inverted Orthogonal Protection Strategy

The primary advantage of this molecule lies in its "inverted" orthogonal protection scheme. In
conventional Fmoc-based SPPS, the Na-amino group is protected by the base-labile Fmoc
group, while side chains are protected by acid-labile groups like Boc[3]. Boc-N-Me-Orn(Fmoc)-
OH reverses this for the ornithine side chain, enabling unique synthetic pathways.

* Na-Boc Protection: The Boc group is stable to the basic conditions (e.g., piperidine) used for
Fmoc removal but is readily cleaved by moderate to strong acids like trifluoroacetic acid
(TFA)[4]. In the context of this specific building block, the Boc group would typically be
removed during the final cleavage of the peptide from the resin.

» No-Fmoc Protection: The Fmoc group is stable to acid but is quantitatively removed by
secondary amines like piperidine[3][5]. This allows the selective deprotection of the ornithine
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side chain while the peptide is still attached to the solid support and the Na-terminus of other
residues remains Fmoc-protected.

This orthogonal arrangement is a self-validating system; the specific chemical conditions for
removing one group have no effect on the other, ensuring high-fidelity synthesis. This selective
deprotection is the cornerstone for advanced peptide modifications such as:

» On-resin side-chain modification: After selective removal of the side-chain Fmoc group, a
variety of molecules (e.g., fluorophores, fatty acids, or other peptides) can be conjugated to
the exposed d-amino group.

o Lactam Bridge Formation: The deprotected d-amino group can be coupled with an activated
carboxylic acid group elsewhere in the peptide sequence (e.g., the C-terminus or an acidic
side chain like Asp or Glu) to form a cyclic, conformationally constrained peptide[3].
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Figure 2: Orthogonal Deprotection of Boc-N-Me-Orn(Fmoc)-OH.
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The Functional Impact of Na-Methylation

The incorporation of an N-methyl group at the a-nitrogen is a powerful strategy in medicinal
chemistry to enhance the therapeutic potential of peptides.

¢ Increased Proteolytic Stability: The methyl group provides steric hindrance around the
adjacent peptide bond, making it less susceptible to cleavage by proteases. This can
significantly increase the in vivo half-life of a peptide drug.

» Conformational Constraint: N-methylation restricts the rotation around the peptide backbone,
reducing the number of available conformations. This can lock the peptide into a bioactive
conformation, potentially increasing receptor affinity and selectivity.

e Improved Membrane Permeability: By replacing an amide N-H group (a hydrogen bond
donor) with an N-CHs group, the overall hydrogen bonding capacity of the peptide is
reduced. This can improve passive diffusion across cell membranes, enhancing oral
bioavailability or cellular uptake.

However, this modification is not without challenges. The steric bulk of the N-methyl group can
significantly slow down the kinetics of the coupling reaction during SPPS. This often
necessitates the use of stronger coupling reagents or longer reaction times to achieve
complete acylation.

Application in Solid-Phase Peptide Synthesis
(SPPS)

The use of Boc-N-Me-Orn(Fmoc)-OH in a standard Fmoc-based SPPS workflow requires
specific considerations due to its unique protecting group arrangement and N-methylation.

Experimental Protocol: Incorporation into a Peptide
Sequence

» Resin Preparation: Start with a standard Fmoc-protected amino acid loaded onto a suitable
solid support (e.g., Rink Amide resin).
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Na-Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in
dimethylformamide (DMF) to remove the N-terminal Fmoc group, exposing a free amine.

Activation of Boc-N-Me-Orn(Fmoc)-OH: In a separate vessel, dissolve Boc-N-Me-
Orn(Fmoc)-OH (typically 1.5-3 equivalents relative to resin loading) and a suitable coupling
reagent (e.g., HBTU, HATU) in DMF. Add a tertiary base such as diisopropylethylamine
(DIPEA) to activate the carboxylic acid.

Coupling: Add the activated amino acid solution to the deprotected resin. Allow the reaction
to proceed for 1-4 hours. Due to the steric hindrance from N-methylation, a longer coupling
time is often required.

Monitoring: Perform a Kaiser test or other qualitative test to confirm the completion of the
coupling reaction. A negative test indicates the absence of free primary amines.

Capping (Optional): If the coupling is incomplete, cap any unreacted N-termini with acetic
anhydride to prevent the formation of deletion sequences.

Continuation: The synthesis can now proceed by standard Fmoc-SPPS, where the next
Fmoc-protected amino acid is coupled to the N-methylated amine of the newly added
ornithine residue.
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Figure 3: Workflow for Incorporating Boc-N-Me-Orn(Fmoc)-OH in SPPS.
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Conclusion

Boc-N-Me-Orn(Fmoc)-OH is a highly specialized and powerful building block for peptide
chemists. Its structure is a testament to rational molecular design, combining N-methylation for
enhanced stability and an inverted orthogonal protection scheme for selective side-chain
modification. This unique combination allows researchers to construct sophisticated peptide
architectures, such as cyclic peptides and side-chain conjugates, that are inaccessible with
conventional amino acid derivatives. Understanding the interplay between its structural
components is crucial for leveraging its full potential in the development of next-generation
peptide-based therapeutics and advanced biochemical tools.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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